

An In-depth Technical Guide to the Thermodynamic Stability of α , β , and δ L-Mannitol

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Compound of Interest

Compound Name: *L-Mannitol*

Cat. No.: *B1195621*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of the three primary polymorphs of **L-Mannitol**: α , β , and δ . Understanding the polymorphic landscape of mannitol is critical in pharmaceutical development, as the solid-state form of an excipient can significantly impact the stability, manufacturability, and bioavailability of a drug product. This document summarizes key thermodynamic data, details common experimental protocols for characterization, and illustrates the stability relationships between the polymorphs.

Core Concept: Polymorphic Stability

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different structures, or polymorphs, exhibit distinct physicochemical properties, including melting point, solubility, and stability. In the context of **L-Mannitol**, the three main anhydrous polymorphs are designated as α , β , and δ . Their thermodynamic stability dictates their tendency to convert from one form to another under specific environmental conditions. The general stability order for **L-Mannitol** polymorphs at ambient conditions is $\beta > \alpha > \delta$, with the β form being the most stable and least soluble.^{[1][2][3]}

Quantitative Thermodynamic Data

The thermodynamic parameters of the **L-Mannitol** polymorphs are crucial for predicting their behavior during manufacturing and storage. The following table summarizes the key quantitative data gathered from various studies.

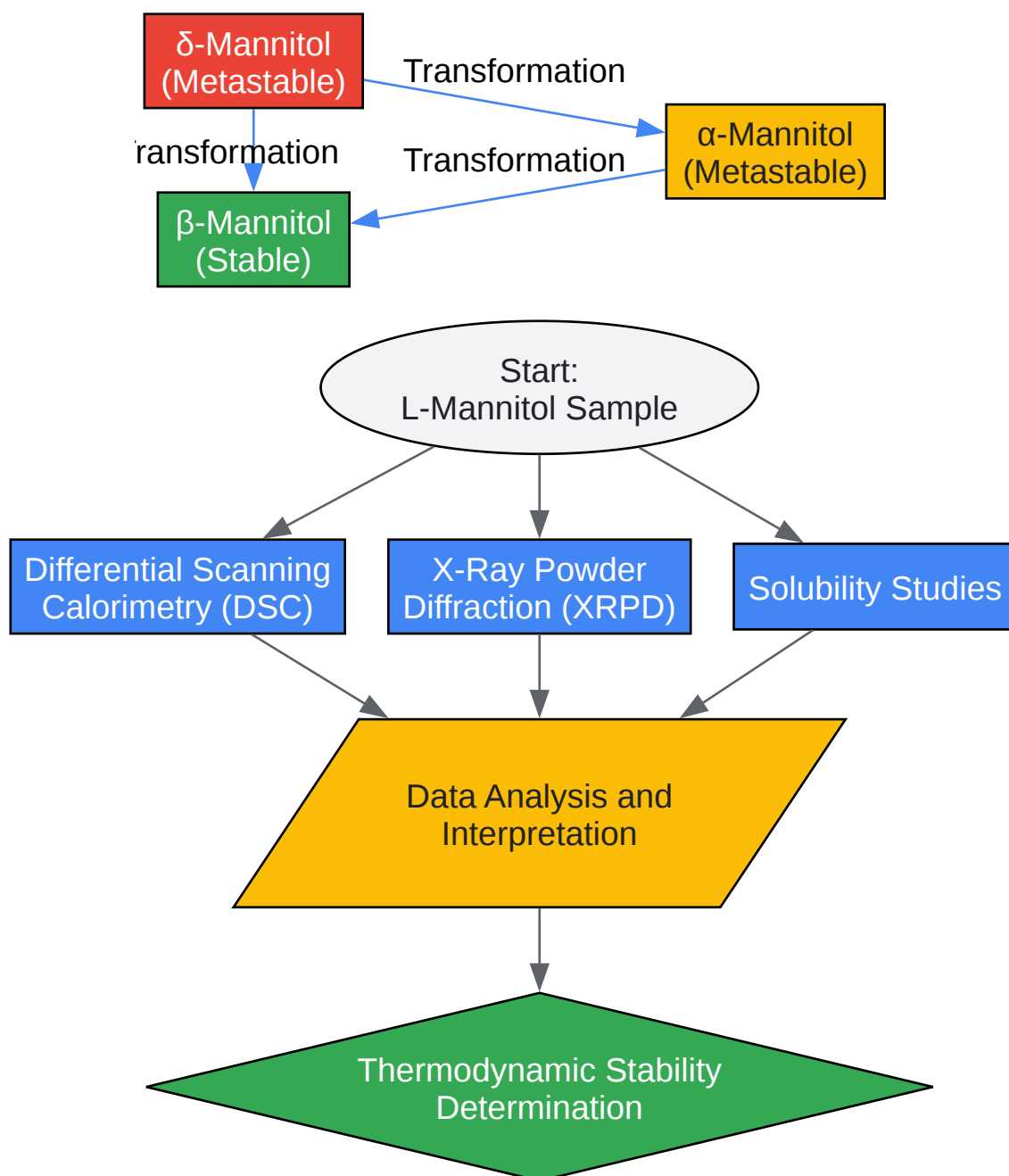
Parameter	α -Mannitol	β -Mannitol	δ -Mannitol
Melting Point (°C)	166[1][4]	166.5[1][4]	~155-158[1][2][5]
Heat of Fusion (kJ/mol)	52.1 ± 0.9 [5][6]	53.5 ± 0.4 [5][6]	Not directly measured due to transformation
Heat of Transition (III to I) (kJ/mol)	-	-	0.2[5]
Density (g/cm ³)	1.468 ± 0.002 [5]	1.490 ± 0.000 [5]	1.499 ± 0.004 [5]
Solubility in Water	Intermediate[1][3]	Lowest[1][3]	Highest[1][3]

Thermodynamic Relationships and Transitions

The relationships between the polymorphs of **L-Mannitol** can be described as follows:

- α and β forms: These two polymorphs are monotropically related, meaning that the β form is always more stable than the α form, and the α form will irreversibly convert to the β form over time, although this process can be very slow under dry conditions.[6]
- δ form in relation to α and β forms: The δ form is enantiotropically related to the α and β forms.[5][6] This implies that there may be a transition temperature at which the stability order reverses. However, under typical pharmaceutical processing and storage conditions, the δ form is the least stable and readily transforms into the more stable α or β forms, particularly in the presence of moisture.[7][8][9]

The following diagram illustrates the thermodynamic stability relationship between the α , β , and δ polymorphs of **L-Mannitol** at ambient conditions.



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